molecular formula C4H2BrNO2S B1272501 2-Bromo-4-thiazolecarboxylic acid CAS No. 5198-88-9

2-Bromo-4-thiazolecarboxylic acid

Cat. No.: B1272501
CAS No.: 5198-88-9
M. Wt: 208.04 g/mol
InChI Key: BEGREHRAUWCAHV-UHFFFAOYSA-N
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Description

2-Bromo-4-thiazolecarboxylic acid is a heterocyclic organic compound with the molecular formula C4H2BrNO2S. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-thiazolecarboxylic acid typically involves the bromination of thiazole-4-carboxylic acid. One common method is the reaction of thiazole-4-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Thiazole-4-carboxylic acid+Br22-Bromo-4-thiazolecarboxylic acid\text{Thiazole-4-carboxylic acid} + \text{Br}_2 \rightarrow \text{this compound} Thiazole-4-carboxylic acid+Br2​→2-Bromo-4-thiazolecarboxylic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-thiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-thiazolecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of the bromine atom make it a reactive compound that can interact with enzymes and proteins. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-thiazole-4-carboxylic acid
  • 2-Bromothiazole-4-carboxylic acid
  • 4-Thiazolecarboxylic acid, 2-bromo-
  • 2-Bromo-4-formylthiazole

Uniqueness

2-Bromo-4-thiazolecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 2-position of the thiazole ring enhances its electrophilic character, making it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry .

Biological Activity

2-Bromo-4-thiazolecarboxylic acid (CAS Number: 5198-88-9) is a heterocyclic organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₂BrNO₂S
  • Molecular Weight : 208.03 g/mol
  • IUPAC Name : 2-bromo-1,3-thiazole-4-carboxylic acid

The compound features a thiazole ring, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits:

  • Bactericidal Activity : Effective against various bacterial strains, likely due to its ability to inhibit bacterial enzymes involved in cell wall synthesis.
  • Acaricidal Activity : The compound has been noted for its efficacy in controlling mite populations, suggesting potential applications in agricultural pest management .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies show that derivatives of thiazole compounds can inhibit the growth of melanoma and prostate cancer cells with IC₅₀ values ranging from 0.4 to 3.9 μM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, disrupting normal cell division processes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects.
  • Tubulin Interaction : It disrupts microtubule dynamics, which is essential for mitosis in cancer cells, thereby exerting cytotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ (μM)
This compoundAntimicrobial, Anticancer0.4 - 3.9
2-Bromo-1,3-thiazole-4-carboxylic acidAntimicrobialNot specified
Thiazolidine derivativesAntiproliferative0.7 - 1.0

The table illustrates that while similar thiazole compounds exhibit biological activities, this compound shows particularly potent effects against cancer cell lines.

Case Studies and Research Findings

  • Anticancer Screening : In a study involving the US National Cancer Institute's NCI-60 human tumor cell line assay, derivatives related to thiazoles showed broad-spectrum anticancer activity with low micromolar IC₅₀ values across various cancer types .
  • Mechanistic Insights : Research indicates that treatment with thiazole derivatives leads to significant ultrastructural changes in treated cells, such as loss of membrane integrity and mitochondrial swelling, further supporting their potential as therapeutic agents against cancer .

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 2-Bromo-4-thiazolecarboxylic acid?

  • Methodological Answer : Characterization typically involves a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the bromo-thiazole core and carboxylic acid group. For example, the ester precursor (e.g., ethyl 2-bromothiazole-4-carboxylate) can be analyzed to track functional group transformations .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C4_4H2_2BrNO2_2S, MW 192.0) and isotopic patterns due to bromine .
  • Melting Point Analysis : The compound’s reported melting point (350°C) and boiling point (165.5°C) should be cross-checked using differential scanning calorimetry (DSC) .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : A common route involves:

  • Step 1 : Bromination of 4-thiazolecarboxylic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions .
  • Step 2 : Hydrolysis of ester precursors (e.g., ethyl 2-bromothiazole-4-carboxylate) to the carboxylic acid using NaOH or LiOH, followed by acidification .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water) to achieve >95% purity, validated by HPLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the electron density distribution and Fukui indices to identify reactive sites (e.g., bromine substitution vs. carboxylic acid deprotonation) .
  • Transition State Modeling : Simulate Suzuki-Miyaura coupling reactions with aryl boronic acids to optimize ligand-metal coordination (e.g., Pd catalysts) .
  • Solvent Effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar aprotic solvents (e.g., DMF or THF) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in DMSO/water) and refine structures using software like SHELXL. This confirms bond angles, planarity of the thiazole ring, and hydrogen-bonding networks .
  • Powder XRD : Compare experimental patterns with simulated data from crystal structures to assess phase purity .

Q. What strategies mitigate decomposition during thermal analysis of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under inert gas (N2_2) to track decomposition onset temperatures. Observed decomposition near 165°C suggests vacuum distillation for purification .
  • Kinetic Stability Studies : Use Arrhenius plots to model degradation pathways, identifying optimal storage conditions (e.g., -20°C in dark, anhydrous environments) .

Q. How do substituents on the thiazole ring influence bioactivity in derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-bromo-4-trifluoromethylthiazole-5-carboxylic acid) and compare bioactivity via enzyme inhibition assays. Use multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity .
  • Metabolite Profiling : Employ LC-MS to track metabolic stability in vitro, identifying susceptible sites (e.g., bromine hydrolysis) .

Q. Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Interlaboratory Validation : Cross-reference data from independent sources (e.g., CAS 5198-88-9 in , and 14).
  • Impurity Analysis : Use GC-MS or HPLC to detect trace solvents or byproducts (e.g., residual ethyl esters) that may alter thermal properties .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to potential bromine release during decomposition .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to REACH regulations .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC4_4H2_2BrNO2_2S
CAS Number5198-88-9
Melting Point350°C
Boiling Point165.5°C
Common Synthetic PrecursorEthyl 2-bromothiazole-4-carboxylate

Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGREHRAUWCAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376810
Record name 2-Bromo-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-88-9
Record name 2-Bromo-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a well stirred suspension of ethyl 2-aminothiazole-4-carboxylate hydrobromide (29.99 g, 0.17 mol) in 16% HBr(aq) (400 mL) at 0° C., a solution of NaNO2 (12.49 g, 0.18 mol) in H2O (22 mL) was added dropwise. The mixture was maintained at 0° C. for an additional 35 min then CuBr (28.23 g, 0.20 mol) and an additional volume of 16% HBr(aq) (150 mL) were added. The ice bath was removed and the suspension heated to 70° C. for 1 hr. The mixture was filtered hot. The filtrate was saturated with NaCl then extracted with EtOAc (2×400 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The crude brown oil/solid residue was used directly in the next step. A solution of the brown residue in EtOH (100 mL) and 1M NaOH (aq) (367 mL, 0.36 mol) was stirred and heated at reflux for 1 h. The reaction mixture was filtered then extracted with EtOAc (100 mL). The aqueous layer was separated and concentrated under reduced pressure to remove the remaining EtOH. The aqueous solution was acidified to pH 1 with 2N HCl(aq). The solid was filtered off and air dried to yield the title compound as a beige amorphous solid. MS m/z: 208 (M+H) 210 (M+3).
Quantity
29.99 g
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reactant
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400 mL
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12.49 g
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22 mL
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[Compound]
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CuBr
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28.23 g
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reactant
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150 mL
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solvent
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367 mL
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-1,3-thiazole-4-carboxylate (4.2 g, 18.9 mmol), THF (120 mL) and 1N lithium hydroxide (50 mL) was heated at 70° C. for 1 h. The organic solvent was removed in vacuo. The residual aqueous solution was cooled to 0-5° C. and acidified to pH1 with 1N HCl solution. The tile compound was obtained by filtration, as a white solid.
Quantity
4.2 g
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reactant
Reaction Step One
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50 mL
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reactant
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Quantity
120 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 100 mL 24/40 round bottom flask was charged 3.25 g (13.8 mmol) of 2-bromo-4-thiazolecarboxylic acid ethyl ester (Helv. Chim. Acta, 1942, 25, 1073) dissolved in 20 mL of 1N sodium hydroxide. The reaction was stirred at room temperature for 3 h, cooled down in an ice bath and acidified to pH 2 with SN hydrochloric acid. The white precipitate was filtered, washed with 20 mL cold water, and dried in a vacuum oven to give 2.7 g (94%) of 2-bromo-4-thiazolecarboxylic acid. m.p. 227-229° C., Rf =0.16 (20% methanol/chloroform). 1H NMR (300 MHz, DMSO-d6) δ 8.43 (s, 1H).
[Compound]
Name
24/40
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
20 mL
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Synthesis routes and methods V

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (600 mg, 2.54 mmol) was suspended in ethanol (15 mL). Sodium hydroxide (7.5 mL, 1 M) was added and the reaction mixture was stirred at 35° C. for 0.5 hours. The reaction mixture was acidified to pH ˜3 with 1 M HCl, then diluted with water (100 mL) and extracted with ethyl acetate (2×50 mL). The organic extracts were combined, washed with brine (100 mL), dried (sodium sulfate), filtered and concentrated to provide the title compound. MS (APCI) m/z=208/210 (M+H)+.
Quantity
600 mg
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reactant
Reaction Step One
Quantity
7.5 mL
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reactant
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0 (± 1) mol
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15 mL
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-thiazolecarboxylic acid
2-Bromo-4-thiazolecarboxylic acid
2-Bromo-4-thiazolecarboxylic acid
2-Bromo-4-thiazolecarboxylic acid
2-Bromo-4-thiazolecarboxylic acid
2-Bromo-4-thiazolecarboxylic acid

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